Aldose Reductase Inhibition Potency: Chloro vs. Fluoro and Bromo Analogs
Methyl 5-chloro-2-methoxynicotinate exhibits an IC₅₀ of 7.10×10³ nM against rat lens aldose reductase [1], placing it in a distinct potency tier compared to the 5-fluoro analog (IC₅₀ = 362 nM) [2] and a related bromo-containing derivative (IC₅₀ = 7.50×10³ nM) [3]. The ~20-fold difference in potency between the chloro and fluoro congeners highlights that halogen selection is not a trivial substitution but a critical determinant of target engagement.
| Evidence Dimension | Aldose reductase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 7.10×10³ nM (7.1 µM) |
| Comparator Or Baseline | Methyl 5-fluoro-2-methoxynicotinate (362 nM) and a 5-bromo-2-methoxynicotinate derivative (7.50×10³ nM) |
| Quantified Difference | ~19.6-fold lower potency vs. fluoro analog; comparable potency vs. bromo analog (within 5%) |
| Conditions | Rat lens aldose reductase assay using D,L-glyceraldehyde as substrate |
Why This Matters
For research programs targeting aldose reductase with a specific potency window (e.g., tool compounds with µM activity), the chloro derivative provides a valuable intermediate potency that avoids the confounding hyper-potency of the fluoro analog or the synthetic lability often associated with bromo compounds.
- [1] BindingDB. BDBM50367829 (CHEMBL1907951). IC50: 7.10E+3 nM against rat lens aldose reductase. Accessed 2026. View Source
- [2] BindingDB. BDBM50497110 (CHEMBL3261535). IC50: 362 nM against rat eye lens aldose reductase. Accessed 2026. View Source
- [3] BindingDB. BDBM50168012 (CHEMBL3797329). IC50: 7.50E+3 nM against rat lens ALR2. Accessed 2026. View Source
